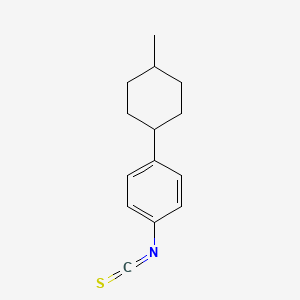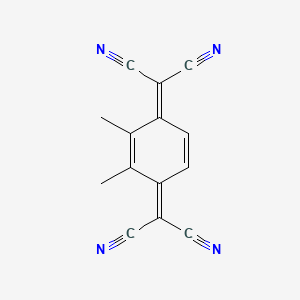
2,2'-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexadiene ring with two methyl groups and two propanedinitrile groups attached to it. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure into more saturated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to the formation of various amides or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating potential therapeutic uses.
Wirkmechanismus
The mechanism by which 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential redox-active agent. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the nitrile groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with different substituents.
Ubiquinone: A biologically active quinone with a more complex structure.
Uniqueness
What sets 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile apart is its combination of diene and nitrile functionalities. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
138048-66-5 |
|---|---|
Molekularformel |
C14H8N4 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
2-[4-(dicyanomethylidene)-2,3-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4/c1-9-10(2)14(12(7-17)8-18)4-3-13(9)11(5-15)6-16/h3-4H,1-2H3 |
InChI-Schlüssel |
SJCRNVKTEUSWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C#N)C#N)C=CC1=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


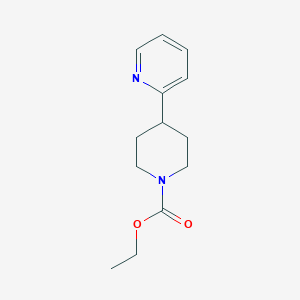

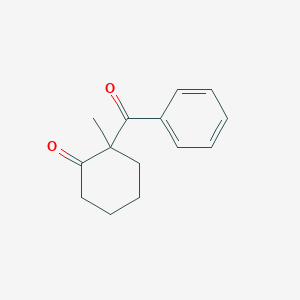
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
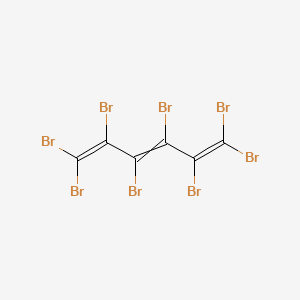
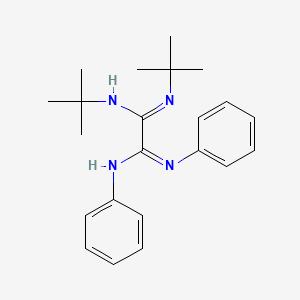
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
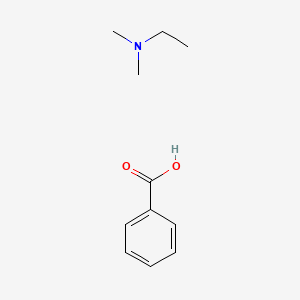
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

